LLY-283 -

LLY-283

Catalog Number: EVT-273380
CAS Number:
Molecular Formula: C17H18N4O4
Molecular Weight: 342.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LLY-283 is a small molecule classified as a type II arginine methyltransferase inhibitor. [] It acts by selectively inhibiting the enzymatic activity of PRMT5, a protein responsible for the symmetric dimethylation of arginine residues in numerous proteins involved in various cellular processes. [] LLY-283's role in scientific research is primarily focused on exploring its potential as an antitumor agent by targeting PRMT5 in various cancer types.

Synthesis Analysis

One method for synthesizing LLY-283 utilizes a radical-based coupling reaction between α-alkoxyacyl tellurides and 2-hydroxybenzaldehyde derivatives. This reaction, facilitated by a reagent combination of triethylborane (Et3B), diethylaluminum chloride (Et2AlCl), and oxygen (O2), promotes the formation of an α-alkoxy carbon radical from the α-alkoxyacyl telluride. This radical then adds to the carbonyl group of 2-hydroxybenzaldehyde, resulting in a chemo- and stereoselective formation of the hindered C-C bond between two oxygen-functionalized carbons at ambient temperature. [] This method allows for the preparation of various coupling adducts with multiple stereocenters, culminating in the concise synthesis of LLY-283. []

Chemical Reactions Analysis

The chemical reactions involving LLY-283 primarily revolve around its interaction with the PRMT5 enzyme. Specifically, LLY-283 binds to PRMT5 and inhibits its catalytic activity, preventing the transfer of methyl groups from S-adenosyl methionine (SAM) to arginine residues on target proteins. [] This inhibition disrupts PRMT5's downstream effects on cellular processes like chromatin regulation, RNA processing, and signal transduction.

Mechanism of Action

LLY-283 exerts its antitumor activity primarily by inhibiting the enzymatic activity of PRMT5. [] This inhibition disrupts PRMT5-mediated symmetric dimethylation of arginine residues on histone and non-histone proteins. [, ] Consequently, LLY-283 alters chromatin structure and mRNA splicing, leading to downstream effects on gene expression and cellular processes like DNA repair, ultimately impacting cancer cell survival and proliferation. [, , ] For instance, LLY-283 treatment of glioblastoma cells showed enhanced radiosensitivity due to impaired DNA double-strand break repair, indicating a potential mechanism for enhancing radiotherapy efficacy. []

Applications

Oncology Research:

  • Glioblastoma: LLY-283 has demonstrated potential as a radiosensitizer in glioblastoma models by inhibiting DNA double-strand break repair and enhancing the cytotoxic effects of radiation. [, ] Studies have shown that LLY-283 treatment can reduce the viability of glioblastoma cells, particularly those with ACVR1 mutations, and inhibit stemness by promoting neural differentiation. [, ]
  • Head and Neck Squamous Cell Carcinoma (HNSCC): Research indicates that LLY-283 can inhibit HNSCC cell proliferation and metastasis by targeting PRMT5. [] In vivo studies using nude mice models have shown that LLY-283 can significantly reduce tumor volume and Ki-67 expression, further supporting its antitumor potential in HNSCC. []
  • Non-Small Cell Lung Cancer (NSCLC): Recent research utilizing NSCLC organoid models demonstrated that LLY-283 significantly inhibited cell growth in a significant portion of the tested models. [] This finding highlights the potential of LLY-283 as a therapeutic agent in NSCLC and warrants further investigation into the mechanisms underlying sensitivity to PRMT5 inhibition.

GSK591

  • Compound Description: GSK591 is a potent and selective small molecule inhibitor of protein arginine methyltransferase 5 (PRMT5) []. It has been shown to effectively reduce cell viability in ACVR1-mutant DIPG cells [].
  • Relevance: Similar to the target compound LLY-283, GSK591 acts as a PRMT5 inhibitor, suggesting a shared mechanism of action []. This makes GSK591 a closely related compound in the context of targeting PRMT5 in cancer cells.

Compound 2 (LLY-284)

  • Compound Description: Compound 2, also known as LLY-284, is the diastereomer of LLY-283 []. While LLY-283 potently inhibits PRMT5 enzymatic activity, compound 2 displays significantly less activity [].
  • Relevance: The structural difference between LLY-283 (Compound 1) and its diastereomer (Compound 2) highlights the importance of stereochemistry for PRMT5 inhibition []. The reduced activity of Compound 2 underscores the specific structural requirements for effective targeting of PRMT5 by LLY-283.

Properties

Product Name

LLY-283

IUPAC Name

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol

Molecular Formula

C17H18N4O4

Molecular Weight

342.35 g/mol

InChI

InChI=1S/C17H18N4O4/c18-15-10-6-7-21(16(10)20-8-19-15)17-13(24)12(23)14(25-17)11(22)9-4-2-1-3-5-9/h1-8,11-14,17,22-24H,(H2,18,19,20)/t11-,12+,13-,14-,17-/m1/s1

InChI Key

WWOOWAHTEXIWBO-QFRSUPTLSA-N

SMILES

C1=CC=C(C=C1)C(C2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O)O

Solubility

Soluble in DMSO

Synonyms

LLY-283; LLY 283; LLY283; LM-5179; LM 5179; LM5179.

Canonical SMILES

C1=CC=C(C=C1)C(C2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.